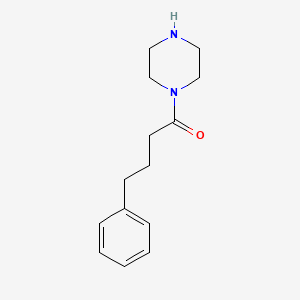

4-Phenyl-1-(piperazin-1-yl)butan-1-one

Description

Significance of Butyrophenone (B1668137) Derivatives in Organic and Medicinal Chemistry

The butyrophenone scaffold, characterized by a phenyl group attached to a butan-1-one chain, is a key structural motif in a number of pharmacologically active compounds. wikipedia.org These derivatives have been extensively studied, leading to the development of numerous therapeutic agents. The butyrophenone structure serves as the foundation for many chemicals with various substituents, which are used to treat a range of psychiatric disorders and also act as antiemetics. wikipedia.org

The pharmacological importance of butyrophenones is largely attributed to their ability to interact with various receptors in the central nervous system. The flexibility of the butyl chain and the potential for substitution on the phenyl ring allow for the fine-tuning of their biological activity. Structure-activity relationship (SAR) studies have revealed that modifications to the butyrophenone core can significantly impact a compound's potency and receptor selectivity. For instance, the presence of a fluorine atom at the para-position of the phenyl ring is a common feature in many potent butyrophenone drugs, as it often enhances antipsychotic activity. researchgate.net The carbonyl group is also considered optimal for this activity. researchgate.net

Table 2: Examples of Butyrophenone-Derived Pharmaceuticals

| Compound Name | Primary Therapeutic Use |

|---|---|

| Haloperidol (B65202) | Antipsychotic |

| Droperidol | Antiemetic |

| Benperidol | Antipsychotic |

| Lumateperone | Atypical Antipsychotic |

This table provides examples of well-known butyrophenone derivatives to illustrate the significance of the core structure.

Role of Piperazine (B1678402) Moieties as Pharmacological Scaffolds

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This is due to its frequent appearance in biologically active compounds across a wide range of therapeutic areas. The unique physicochemical properties of the piperazine moiety, such as its basicity, solubility, and ability to form hydrogen bonds, make it a valuable component in drug design. nih.gov

The two nitrogen atoms of the piperazine ring provide points for substitution, allowing for the attachment of various functional groups to modulate a molecule's pharmacokinetic and pharmacodynamic properties. nih.gov Piperazine derivatives have been successfully developed as anticancer, antihistamine, antidepressant, and antiviral agents, among others. mdpi.commdpi.com The incorporation of a piperazine ring can improve a compound's aqueous solubility and oral bioavailability, which are crucial properties for drug candidates.

Overview of Research Approaches for Novel Chemical Entities

The discovery and development of novel chemical entities like 4-Phenyl-1-(piperazin-1-yl)butan-1-one are driven by a variety of modern research approaches. These strategies aim to identify, synthesize, and evaluate new compounds in an efficient and targeted manner.

One of the primary methods is rational drug design , which can be either structure-based or ligand-based. In structure-based design, the three-dimensional structure of a biological target (e.g., a receptor or enzyme) is used to design molecules that can bind to it with high affinity and specificity. Ligand-based approaches, on the other hand, rely on the knowledge of existing molecules that bind to a particular target to develop new, improved analogues.

High-throughput screening (HTS) is another cornerstone of modern drug discovery. This automated process allows for the rapid testing of large libraries of chemical compounds against a specific biological target to identify "hits" that exhibit the desired activity. These hits can then be further optimized through medicinal chemistry efforts.

Combinatorial chemistry is often used to generate large libraries of compounds for HTS. This technique involves the systematic and repetitive covalent connection of a set of different "building blocks" to create a vast number of related molecules.

More recently, in silico or computational methods have become indispensable in the early stages of drug discovery. These approaches use computer simulations to predict the properties of molecules, their potential interactions with biological targets, and their likely pharmacokinetic profiles, thereby reducing the time and cost associated with laboratory experiments.

Detailed Research Findings on Phenylpiperazine Butyrophenone Analogues

As specific research on this compound is limited, this section will discuss findings on closely related analogues to infer its potential characteristics and areas of scientific interest. The structure suggests it belongs to the class of arylpiperazine derivatives with a butyrophenone tail.

A plausible synthetic route for this compound would likely involve the acylation of 1-phenylpiperazine (B188723) with 4-phenylbutanoyl chloride or a similar activated carboxylic acid derivative. Alternatively, a coupling reaction between piperazine and a suitable 4-phenylbutan-1-one precursor could be employed. The synthesis of various arylpiperazine derivatives is well-documented, often involving the reaction of an appropriate amine with a bis(2-chloroethyl)amine (B1207034) or through N-arylation of piperazine. dtic.mil

Table 3: Physicochemical Properties of Structurally Related Compounds

| Compound | Molecular Weight ( g/mol ) | LogP |

|---|---|---|

| Butyrophenone | 148.20 | 2.77 |

| 1-Phenylpiperazine | 162.23 | 1.89 |

| Haloperidol (a complex butyrophenone) | 375.86 | 4.3 |

This table presents data for the core structural components and a related drug to provide context for the likely physicochemical properties of this compound.

Structure-activity relationship studies on similar classes of compounds indicate that the nature of the aryl group on the piperazine ring and any substituents on the phenyl ring of the butyrophenone moiety are critical determinants of biological activity. researchgate.net For instance, in a series of arylpiperazine derivatives, the type and position of substituents on the phenyl ring were found to significantly affect their affinity for various receptors and their resulting pharmacological effects. nih.govnih.gov

While a detailed account of the research findings for this compound cannot be provided due to the lack of specific published studies, its structure firmly places it within a class of compounds of significant interest to medicinal chemists. Future research on this specific molecule would likely involve its synthesis, characterization using techniques like NMR and mass spectrometry, and subsequent evaluation of its biological activity, potentially focusing on its effects on the central nervous system.

Structure

2D Structure

3D Structure

Properties

CAS No. |

137517-43-2 |

|---|---|

Molecular Formula |

C14H20N2O |

Molecular Weight |

232.32 g/mol |

IUPAC Name |

4-phenyl-1-piperazin-1-ylbutan-1-one |

InChI |

InChI=1S/C14H20N2O/c17-14(16-11-9-15-10-12-16)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,15H,4,7-12H2 |

InChI Key |

SPXDRRAPPNTVJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C(=O)CCCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 4-Phenyl-1-(piperazin-1-yl)butan-1-one

Retrosynthetic analysis is a technique used to design a synthetic pathway by deconstructing a target molecule into simpler, commercially available starting materials. icj-e.org For this compound, the most logical retrosynthetic disconnection involves cleaving the amide bond between the piperazine (B1678402) ring and the carbonyl group. This is a classic one-group C-N disconnection.

This disconnection simplifies the target molecule into two key precursors:

Piperazine : A readily available cyclic diamine.

4-Phenylbutanoic acid : The carboxylic acid that provides the acyl portion of the molecule.

The synthetic equivalents for these precursors are piperazine itself and an activated form of 4-phenylbutanoic acid, such as 4-phenylbutanoyl chloride, which is highly reactive towards nucleophilic attack by the amine. This straightforward analysis points toward amide bond formation as the primary strategy for the forward synthesis.

Classical and Modern Synthetic Routes

The forward synthesis of this compound can be achieved through several reliable methods, centering on the formation of the amide bond.

The formation of the amide linkage is a cornerstone of organic synthesis, and numerous methods have been developed to facilitate this transformation. unimi.itresearchgate.net The most common approach involves the reaction of an activated carboxylic acid with an amine. researchgate.net

One of the most direct methods is the reaction between 4-phenylbutanoic acid and piperazine. To achieve this, the carboxylic acid must first be activated. A classical approach is the conversion of 4-phenylbutanoic acid into 4-phenylbutanoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with piperazine. A significant challenge in this reaction is controlling the selectivity between mono-acylation and di-acylation, as piperazine has two reactive secondary amine groups. google.com To favor the desired mono-acylated product, a large excess of piperazine is often used, which makes the statistical probability of a single piperazine molecule reacting twice much lower.

Alternatively, modern coupling reagents, widely used in peptide synthesis, can be employed to directly form the amide bond without isolating the acyl chloride intermediate. These reagents activate the carboxylic acid in situ.

| Coupling Reagent | Description | Typical Conditions |

| DCC (N,N'-Dicyclohexylcarbodiimide) | A widely used, inexpensive coupling agent. Forms a dicyclohexylurea (DCU) byproduct that is insoluble in many solvents and can be removed by filtration. | Inert solvent (e.g., DCM, DMF), often with an additive like HOBt to suppress side reactions. |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | A water-soluble carbodiimide. The urea (B33335) byproduct is also water-soluble, simplifying workup via aqueous extraction. | Aqueous or organic solvents, often buffered. |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | A highly efficient uronium-based coupling reagent known for fast reaction times, high yields, and low rates of racemization. | Aprotic polar solvents (e.g., DMF), typically with a non-nucleophilic base like DIPEA. |

To circumvent the issue of di-acylation, a common strategy is to use a mono-protected piperazine derivative, such as 1-Boc-piperazine . researchgate.net In this approach, 1-Boc-piperazine is acylated with 4-phenylbutanoic acid (using the methods described above). Since one nitrogen is protected by the tert-butyloxycarbonyl (Boc) group, the reaction can only occur at the free secondary amine, yielding tert-butyl 4-(4-phenylbutanoyl)piperazine-1-carboxylate . The final step is the removal of the Boc protecting group under acidic conditions (e.g., with trifluoroacetic acid or HCl) to yield the desired this compound. nih.gov

While the term "alkylation" typically refers to the formation of a C-N bond with an alkyl group, the synthesis of this target molecule involves acylation (formation of a C(O)-N bond). Direct N-acylation is the most pertinent application of this principle here. The reaction of piperazine with 4-phenylbutanoyl chloride is a classic example of a Schotten-Baumann reaction, where the amine acts as a nucleophile attacking the electrophilic carbonyl carbon of the acyl chloride. nih.gov

As mentioned previously, controlling the stoichiometry is crucial to prevent the formation of the di-substituted byproduct, 1,4-bis(4-phenylbutanoyl)piperazine . The use of mono-protected piperazine is the most effective method to ensure the selective formation of the mono-acylated product. researchgate.net

This aspect of the synthesis relates to the preparation of the 4-phenylbutanoic acid precursor itself. While numerous methods exist, a classic route is the Friedel-Crafts acylation of benzene (B151609). In this reaction, benzene is treated with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form 4-oxo-4-phenylbutanoic acid. The ketone group in this intermediate can then be reduced to a methylene (B1212753) group via methods such as the Clemmensen reduction (using amalgamated zinc and HCl) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) to yield 4-phenylbutanoic acid.

Stereoselective Synthesis Approaches

The parent compound, this compound, is an achiral molecule as it contains no stereocenters. Therefore, its synthesis does not require stereoselective control.

However, stereoselectivity becomes critically important in the synthesis of derivatives of this compound where chirality is introduced. For instance, if a substituent on the butanoyl chain or the piperazine ring creates a stereocenter, stereoselective synthetic methods would be necessary to control the configuration of the final product. researchgate.net For example, the synthesis of a derivative such as (R)-4-phenyl-1-(3-methylpiperazin-1-yl)butan-1-one would require either starting with an enantiomerically pure (R)-2-methylpiperazine or employing a synthetic route that allows for the separation of diastereomers or an asymmetric synthesis.

Derivatization Strategies for Structural Modification

The structure of this compound offers several sites for chemical modification, allowing for the creation of a library of related compounds. The most accessible site for derivatization is the secondary amine of the piperazine ring.

N-Alkylation/N-Arylation : The free N-H group can be readily alkylated using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or subjected to reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride. nih.govresearchgate.net It can also undergo arylation via reactions like the Buchwald-Hartwig amination. nih.gov

N-Acylation : Reaction with acyl chlorides or carboxylic acids (using coupling agents) can introduce a second acyl group, forming N,N'-diacylpiperazine derivatives.

N-Sulfonylation : Treatment with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields the corresponding sulfonamide.

The phenyl ring can also be modified, typically through electrophilic aromatic substitution. The existing alkyl substituent is an ortho-, para-director, meaning that reactions like nitration, halogenation, or Friedel-Crafts acylation will primarily introduce new functional groups at the positions ortho or para to the butanoyl chain.

| Derivatization Site | Reaction Type | Reagents | Potential Product |

| Piperazine N-H | N-Alkylation | Benzyl bromide, K₂CO₃ | 1-Benzyl-4-(4-phenylbutanoyl)piperazine |

| Piperazine N-H | Reductive Amination | Acetone, NaBH(OAc)₃ | 1-Isopropyl-4-(4-phenylbutanoyl)piperazine |

| Piperazine N-H | N-Sulfonylation | Tosyl chloride, Et₃N | 1-(4-Phenylbutanoyl)-4-tosylpiperazine |

| Phenyl Ring | Nitration | HNO₃, H₂SO₄ | 1-((4-Nitrophenyl)butanoyl)piperazine |

| Phenyl Ring | Halogenation | Br₂, FeBr₃ | 1-((4-Bromophenyl)butanoyl)piperazine |

These derivatization strategies allow for systematic structural modifications to explore structure-activity relationships in various chemical and biological contexts. nih.gov

Functionalization of the Phenyl Ring

Common electrophilic substitution reactions applicable to the phenyl ring include nitration and halogenation.

Nitration: The introduction of a nitro group (-NO₂) onto the phenyl ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, can be controlled to favor mono-nitration.

Halogenation: Halogens like chlorine, bromine, and iodine can be introduced onto the phenyl ring in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃). The reaction of the aromatic ring with the halogen, activated by the catalyst, results in the substitution of a hydrogen atom with a halogen.

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0-10 °C | 4-(Nitrophenyl)-1-(piperazin-1-yl)butan-1-one |

| Halogenation (Bromination) | Br₂, FeBr₃, CCl₄, reflux | 4-(Bromophenyl)-1-(piperazin-1-yl)butan-1-one |

Modifications of the Piperazine Ring System

The piperazine ring, with its two nitrogen atoms, is a versatile site for modification, primarily through reactions at the secondary amine. These modifications include N-alkylation, N-acylation, N-arylation, and C-H functionalization.

N-Alkylation: The secondary amine of the piperazine ring can be readily alkylated using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base to neutralize the acid formed during the reaction. nih.gov This reaction introduces an alkyl group onto the nitrogen atom.

N-Acylation: Acylation of the piperazine nitrogen can be achieved by reacting the parent compound with acyl chlorides or anhydrides. This reaction introduces an acyl group, forming an amide linkage.

N-Arylation: The introduction of an aryl group onto the piperazine nitrogen can be accomplished through methods like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the piperazine and an aryl halide.

C-H Functionalization: More advanced methods allow for the direct functionalization of the C-H bonds of the piperazine ring itself. encyclopedia.pubmdpi.com Photoredox catalysis, for example, can be used for the C-H arylation of N-Boc protected piperazines. encyclopedia.pubmdpi.com This method provides a direct way to introduce aryl substituents onto the carbon skeleton of the piperazine ring.

| Modification | Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|---|

| N-Alkylation | Nucleophilic Substitution | Alkyl halide (e.g., CH₃I), K₂CO₃, CH₃CN | N-Alkyl-4-phenyl-1-(piperazin-1-yl)butan-1-one |

| N-Acylation | Nucleophilic Acyl Substitution | Acyl chloride (e.g., CH₃COCl), Et₃N, CH₂Cl₂ | N-Acyl-4-phenyl-1-(piperazin-1-yl)butan-1-one |

| N-Arylation | Buchwald-Hartwig Amination | Aryl bromide, Pd catalyst, ligand, base | N-Aryl-4-phenyl-1-(piperazin-1-yl)butan-1-one |

| C-H Arylation | Photoredox Catalysis | Aryl halide, photocatalyst, light | C-Aryl-4-phenyl-1-(piperazin-1-yl)butan-1-one |

Alterations of the Butanone Chain

The butanone chain offers several possibilities for chemical transformation, primarily centered around the reactivity of the ketone carbonyl group and the adjacent α-carbons.

Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). chemguide.co.ukorganic-chemistry.orgyoutube.com This transformation converts the butan-1-one to a butan-1-ol derivative.

Reductive Amination: The ketone can undergo reductive amination, where it first reacts with an amine to form an imine or enamine intermediate, which is then reduced to a new amine. chemrxiv.orgrsc.org This reaction allows for the introduction of a new amino group at the carbonyl position.

Wittig Reaction: The Wittig reaction provides a method to convert the carbonyl group into a carbon-carbon double bond. organic-chemistry.orgmasterorganicchemistry.com The ketone reacts with a phosphorus ylide (Wittig reagent) to form an alkene, replacing the C=O bond with a C=C bond.

Reactions at the α-Carbon: The carbon atoms adjacent to the carbonyl group (α-carbons) are acidic and can be deprotonated to form an enolate. This enolate can then act as a nucleophile in various reactions, such as alkylation or aldol (B89426) condensation, allowing for the formation of new carbon-carbon bonds at the α-position.

| Alteration | Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|---|

| Ketone Reduction | Reduction | NaBH₄, CH₃OH | 1-(Piperazin-1-yl)-4-phenylbutan-1-ol |

| Reductive Amination | Condensation-Reduction | R-NH₂, NaBH₃CN, CH₃OH | N-Substituted-1-(piperazin-1-yl)-4-phenylbutan-1-amine |

| Wittig Reaction | Olefination | Ph₃P=CH₂, THF | 1-(1-(Piperazin-1-yl)but-1-en-4-yl)benzene |

| α-Alkylation | Enolate Alkylation | 1. LDA, THF, -78 °C; 2. R-X | 2-Alkyl-4-phenyl-1-(piperazin-1-yl)butan-1-one |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. The analysis of 4-Phenyl-1-(piperazin-1-yl)butan-1-one by NMR involves the use of ¹H and ¹³C NMR to map out the carbon and hydrogen framework, complemented by two-dimensional techniques to establish connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the phenyl ring, the aliphatic butane (B89635) chain, and the piperazine (B1678402) ring. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The five protons of the monosubstituted phenyl ring typically appear in the aromatic region, between δ 7.20 and 7.40 ppm. The protons of the aliphatic chain would present as multiplets. The two protons adjacent to the phenyl group (C4-H) are expected around δ 2.70 ppm as a triplet. The protons at the C3 position are anticipated to be a multiplet around δ 2.00 ppm. The protons at the C2 position, adjacent to the carbonyl group, would be shifted downfield to approximately δ 2.50 ppm, also as a triplet.

The piperazine ring protons are expected to show two distinct signals due to the influence of the adjacent carbonyl group. The four protons on the carbons adjacent to the carbonyl nitrogen (N1) would be deshielded and are predicted to appear as a broad multiplet around δ 3.60 ppm. The remaining four protons on the carbons adjacent to the secondary amine (N4) would be found further upfield, typically around δ 2.90 ppm. The presence of a nearby amide bond can sometimes lead to broadened signals due to restricted rotation.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H | 7.20 - 7.40 | Multiplet |

| C4-H₂ (CH₂-Ph) | ~ 2.70 | Triplet |

| C3-H₂ | ~ 2.00 | Multiplet |

| C2-H₂ (CH₂-CO) | ~ 2.50 | Triplet |

| Piperazine-H (N1-side) | ~ 3.60 | Multiplet |

| Piperazine-H (N4-side) | ~ 2.90 | Multiplet |

| NH (Piperazine) | Variable | Broad Singlet |

Note: Data is predicted based on analogous structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, the aliphatic carbons, and the piperazine carbons.

The carbonyl carbon (C=O) is the most deshielded and is expected to appear around δ 172.0 ppm. The aromatic carbons of the phenyl ring will produce signals in the δ 126.0 to 142.0 ppm range. The quaternary carbon attached to the butane chain will be a weak signal around δ 142.0 ppm, while the other aromatic carbons will be more intense.

The aliphatic carbons of the butane chain are expected at approximately δ 35.0 (C4), δ 28.0 (C3), and δ 33.0 (C2) ppm. The carbons of the piperazine ring will show two signals due to their different chemical environments. The carbons adjacent to the carbonyl-substituted nitrogen are expected around δ 45.0 ppm, while the carbons adjacent to the secondary amine are predicted to be slightly more shielded, appearing around δ 46.0 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~ 172.0 |

| Phenyl C (quaternary) | ~ 142.0 |

| Phenyl CH | 126.0 - 129.0 |

| C4 (CH₂-Ph) | ~ 35.0 |

| C3 | ~ 28.0 |

| C2 (CH₂-CO) | ~ 33.0 |

| Piperazine C (N1-side) | ~ 45.0 |

| Piperazine C (N4-side) | ~ 46.0 |

Note: Data is predicted based on analogous structures.

Heteronuclear Correlation Spectroscopies (e.g., COSY, HMQC, HSQC)

Two-dimensional NMR techniques are essential for the unambiguous assignment of the ¹H and ¹³C NMR signals.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For instance, it would show correlations between the protons of the phenyl ring, as well as the sequential coupling along the butane chain (C4-H₂ to C3-H₂ and C3-H₂ to C2-H₂).

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons. An HSQC spectrum would confirm the assignments by linking the proton signals of the phenyl, butane, and piperazine moieties to their corresponding carbon signals. For example, the proton signal at ~2.70 ppm would correlate with the carbon signal at ~35.0 ppm, confirming their assignment to the C4 position.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the elemental composition of a sample and to elucidate the chemical structures of molecules.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. For this compound (C₁₄H₂₀N₂O), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value. A close match (typically within a few parts per million) would confirm the elemental composition.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [C₁₄H₂₀N₂O + H]⁺ | 233.16484 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules like this compound. In positive ion mode ESI-MS, the molecule is expected to be readily protonated, primarily on the basic nitrogen of the piperazine ring, to form the [M+H]⁺ ion.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would provide structural information through fragmentation analysis. Common fragmentation pathways for acylpiperazines involve cleavage of the amide bond and fragmentation of the piperazine ring. Expected fragment ions would include those corresponding to the 4-phenylbutanoyl cation and the protonated piperazine ring, as well as losses of neutral fragments from the piperazine moiety.

Fragmentation Pattern Analysis for Structural Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the deduction of molecular structure through the analysis of fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak [M]+• would be observed, and its fragmentation is predicted to occur at the most labile bonds, primarily involving the piperazine ring and the carbonyl group.

The fragmentation of phenylpiperazine and benzylpiperazine derivatives has been studied, and these studies can inform the predicted fragmentation of the title compound. researchgate.netresearchgate.netxml-journal.net A primary fragmentation pathway is anticipated to be the cleavage of the C-N bond between the carbonyl group and the piperazine ring. This would result in the formation of a stable piperazin-1-ylcarbonyl cation and a 4-phenylbutyl radical, or alternatively, a 4-phenylbutan-1-one radical cation and a piperazine radical.

Another significant fragmentation pathway involves the cleavage within the piperazine ring itself. The piperazine ring can undergo ring-opening followed by the loss of small neutral fragments such as ethylene (B1197577) or ethyleneimine. xml-journal.net For instance, cleavage of the piperazine ring in related structures is known to produce characteristic ions. xml-journal.net

A key fragmentation is the alpha-cleavage adjacent to the carbonyl group, which would lead to the formation of a benzoyl cation if the charge is retained on the phenyl-containing fragment. Additionally, cleavage of the bond between the phenyl group and the butyl chain could generate a phenyl cation or a tropylium (B1234903) ion (m/z 91), a common fragment in compounds containing a benzyl (B1604629) moiety. mdpi.com The fragmentation pattern provides a veritable fingerprint of the molecule, allowing for its unambiguous identification.

| Observed m/z | Proposed Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 232 | [C14H20N2O]+• | Molecular Ion |

| 147 | [C8H9O]+ | Cleavage of the C-N bond between the carbonyl and piperazine ring |

| 113 | [C5H9N2O]+ | Alpha-cleavage with charge retention on the piperazine-carbonyl fragment |

| 91 | [C7H7]+ | Formation of a tropylium ion from the phenylbutyl chain |

| 85 | [C4H9N2]+ | Cleavage of the piperazine ring |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

The presence of the aromatic phenyl group will be indicated by C-H stretching vibrations typically appearing in the region of 3100-3000 cm-1. mdpi.com Aromatic C=C stretching vibrations will give rise to bands in the 1600-1450 cm-1 region. The aliphatic C-H stretching vibrations of the butyl chain and the piperazine ring are expected in the 2950-2850 cm-1 range. mdpi.com

A strong absorption band characteristic of the C=O (carbonyl) stretching of the ketone is anticipated in the region of 1700-1680 cm-1. The C-N stretching vibrations of the tertiary amine within the piperazine ring and the amide-like C-N bond are expected to appear in the fingerprint region, typically between 1350 and 1000 cm-1. The specific positions of these bands can be influenced by the molecular environment and conjugation.

| Vibrational Frequency (cm-1) | Functional Group Assignment | Type of Vibration |

|---|---|---|

| 3100-3000 | Aromatic C-H | Stretching |

| 2950-2850 | Aliphatic C-H (butyl and piperazine) | Stretching |

| 1700-1680 | C=O (ketone) | Stretching |

| 1600-1450 | Aromatic C=C | Stretching |

| 1350-1000 | C-N (piperazine) | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands arising from the electronic transitions associated with the phenyl ketone chromophore.

The phenyl group conjugated with the carbonyl group constitutes a chromophore that will exhibit characteristic absorptions. A strong absorption band, typically in the range of 240-280 nm, is expected due to the π → π* transition of the conjugated system. A weaker absorption band, often observed at longer wavelengths (around 300-330 nm), can be attributed to the n → π* transition of the carbonyl group's non-bonding electrons.

The piperazine moiety, being a saturated heterocycle, does not have significant absorption in the near-UV region. However, the nitrogen atoms' lone pairs of electrons can potentially participate in charge-transfer interactions with the phenyl ketone system, which may influence the position and intensity of the absorption bands. The solvent used for the analysis can also affect the λmax values due to solvatochromic shifts.

| Approximate λmax (nm) | Electronic Transition | Chromophore |

|---|---|---|

| 240-280 | π → π | Phenyl ketone |

| 300-330 | n → π | Carbonyl group |

Computational Chemistry and Molecular Modeling Studies

Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of computer-aided drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. dovepress.com

When the three-dimensional structure of the biological target is unknown, a pharmacophore model can be generated by aligning a set of known active molecules and extracting their common chemical features. nih.gov For a series of 4-Phenyl-1-(piperazin-1-yl)butan-1-one analogs, a ligand-based pharmacophore model would typically include features such as:

A hydrophobic or aromatic group representing the phenyl ring.

A positive ionizable feature for the basic nitrogen atom in the piperazine (B1678402) ring.

One or more hydrogen bond acceptors, such as the carbonyl oxygen of the butanone moiety.

Additional hydrophobic features corresponding to the aliphatic linker.

If the crystal structure of the target receptor with a bound ligand is available, a structure-based pharmacophore can be derived directly from the key interactions observed in the complex. nih.govmdpi.com This method translates the specific hydrogen bonds, hydrophobic contacts, and electrostatic interactions between the ligand and the receptor's active site into pharmacophoric features. nih.gov For a phenylpiperazine ligand, this could involve creating a hydrophobic feature that overlaps with a hydrophobic pocket in the receptor and a positive ionizable feature positioned to form a salt bridge or π-cation interaction with an acidic or aromatic residue. nih.gov

Pharmacophore models serve as powerful 3D queries for virtual screening, a computational technique used to search large chemical databases for novel molecules that are likely to be active at a specific target. dovepress.comnih.gov The screening process filters databases containing millions of compounds, retaining only those molecules that match the spatial and chemical requirements of the pharmacophore model. mdpi.com

This process is often part of a hierarchical or "funnel" approach, where an initial fast pharmacophore search is followed by more computationally intensive methods like molecular docking to refine the results and prioritize candidates for experimental testing. dovepress.com The success of a virtual screening campaign is often measured by its ability to enrich the top-scoring compounds with active molecules. dovepress.com

Table 3: Illustrative Workflow for Pharmacophore-Based Virtual Screening

| Step | Action | Outcome |

|---|---|---|

| 1. Model Generation | Create a structure-based or ligand-based pharmacophore model. | A 3D query with defined chemical features and spatial constraints. |

| 2. Database Selection | Choose a large compound library (e.g., ZINC, Marine Natural Products). mdpi.commdpi.com | A set of molecules to be screened. |

| 3. Pharmacophore Screening | Use the model to rapidly filter the database. | A smaller subset of "hit" compounds matching the pharmacophore. |

| 4. Hit Refinement | Apply secondary filters (e.g., molecular weight, drug-likeness rules). | A refined list of promising candidates. |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov These models are invaluable for predicting the activity of novel compounds and for understanding which molecular properties are most important for potency.

For series of 4-phenylpiperazine and related analogs, QSAR models are developed by calculating a set of molecular descriptors for each compound. nih.govgu.se These descriptors can encode various physicochemical properties, such as hydrophobicity (logP), electronic properties, and steric parameters. Statistical methods like partial least squares (PLS) regression are then used to build an equation that links these descriptors to the observed biological activity. nih.gov

Three-dimensional QSAR (3D-QSAR) extends this concept by considering the 3D properties of the molecules. nih.gov Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. nih.govekb.eg In these approaches, a set of aligned molecules is placed in a 3D grid, and the steric and electrostatic fields around each molecule are calculated. The resulting field values are then correlated with biological activity. nih.gov The output of a 3D-QSAR study is often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. ekb.eg

Table 4: Typical Statistical Parameters for 3D-QSAR Models

| Parameter | Description | Typical Value |

|---|---|---|

| q² (or r²cv) | Cross-validated correlation coefficient; indicates the model's predictive power. | > 0.5 |

| r² | Non-cross-validated correlation coefficient; indicates the model's goodness of fit. | > 0.6 |

Values based on commonly accepted thresholds for a robust QSAR model as reported in the literature. nih.govnih.gov

Development of Predictive Models

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are frequently developed for classes of compounds like arylpiperazine derivatives to correlate their chemical structures with their biological activities.

2D-QSAR models for aryl alkanol piperazine derivatives with antidepressant activities have been established using genetic function approximation. These models have demonstrated statistical significance, indicating their predictive power. For instance, descriptors such as Atype_C_6, Dipole-mag, S_sssCH, and Jurs-PNSA-3 have been shown to influence 5-hydroxytryptamine (5-HT) reuptake inhibition, while descriptors like HOMO, PMI-mag, S_sssN, and Shadow-XZ are important for noradrenaline (NA) reuptake inhibition. nih.gov

In the context of anticancer research, QSAR models have been employed to predict the cytotoxic activity of arylpiperazine derivatives against prostate cancer cell lines. mdpi.com These models help in designing new compounds with potentially enhanced potency. For other piperazine and keto piperazine derivatives, QSAR models have been developed to predict their renin inhibitory activity, a key target in managing hypertension. These models suggest that constitutional descriptors such as Sv (sum of valence electrons), nDB (number of double bonds), and nO (number of oxygen atoms) are vital for the binding of these ligands to the renin enzyme. openpharmaceuticalsciencesjournal.com

Furthermore, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to various derivatives to understand the three-dimensional structural requirements for activity. For a series of 1,3,5-triazine (B166579) derivatives, CoMFA and CoMSIA models have shown strong reliability in predicting anticancer activity. ekb.eg

The table below summarizes key parameters from a representative QSAR study on arylpiperazine derivatives, highlighting the statistical validation of the models.

| Model Type | Correlation Coefficient (R²) | Cross-validation Coefficient (Q²) | Predictive R² (R²_pred) | Key Descriptors |

| 2D-QSAR (5-HT reuptake) | >0.924 | >0.870 | >0.890 | Atype_C_6, Dipole-mag, S_sssCH, Jurs-PNSA-3 |

| 2D-QSAR (NA reuptake) | >0.924 | >0.870 | >0.890 | HOMO, PMI-mag, S_sssN, Shadow-XZ |

| 3D-QSAR (CoMFA) | 0.92 | 0.70 | 0.96 | Steric and Electrostatic Fields |

| 3D-QSAR (CoMSIA) | 0.86 | 0.62 | 0.98 | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor Fields |

This table is a composite representation based on findings from multiple studies on related arylpiperazine derivatives.

Elucidation of Structural Requirements for Biological Response

Molecular modeling techniques, including pharmacophore modeling and molecular docking, are instrumental in elucidating the structural features of phenylpiperazine derivatives that are critical for their interaction with biological targets.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor. For arylpiperazine derivatives targeting the α1-adrenoceptor, a pharmacophore model has been developed. acs.org This model, in conjunction with QSAR studies, has highlighted the importance of the number of rotatable bonds, hydrogen-bond properties, and certain topological descriptors in the binding process. acs.org

Molecular docking studies provide insights into the binding mode of ligands within the active site of a receptor. For piperidine (B6355638) and piperazine-based compounds with affinity for the sigma-1 receptor, docking studies have been used to analyze the binding poses and identify crucial amino acid residues involved in the interaction. nih.gov These studies often reveal that the basic amino moiety of the piperazine ring is a key pharmacophoric requirement for interaction with critical residues like Glu172. nih.gov

In the context of dual-target ligands, such as those for histamine (B1213489) H3 and sigma-1 receptors, molecular modeling has been crucial in understanding the structural elements that confer affinity to each target. For instance, the piperidine moiety has been identified as a critical structural element for dual H3/σ1 receptor activity when compared to piperazine analogs. nih.gov

Structure-activity relationship (SAR) studies, often guided by computational analyses, have revealed that the nature and position of substituents on the phenyl ring of 4-phenylpiperazine derivatives are critical for their biological activity. For example, in a series of mono-substituted 4-phenylpiperidines and -piperazines, the physicochemical character of the aromatic substituent was found to be crucial for their effects on the dopaminergic system. nih.gov Similarly, for N-phenylpiperazine analogs targeting dopamine (B1211576) D3 and D2 receptors, substitutions on the phenyl ring have been shown to significantly influence binding selectivity. nih.gov

The following table outlines key structural features and their impact on the biological activity of phenylpiperazine analogs, as determined by various computational and SAR studies.

| Structural Moiety | Modification | Impact on Biological Activity | Target Receptor/Enzyme |

| Phenyl Ring | Introduction of electron-withdrawing or donating groups | Modulates binding affinity and selectivity | Dopamine Receptors, Adrenoceptors |

| Piperazine Ring | Substitution on the second nitrogen atom | Influences potency and pharmacokinetic properties | Various |

| Linker between Phenyl and Piperazine Rings | Variation in length and flexibility | Affects binding pose and affinity | Sigma-1 Receptor |

| Phenylpiperazine Core | Replacement of piperazine with piperidine | Can alter receptor selectivity | Histamine H3/Sigma-1 Receptors |

This table is a generalized summary based on findings from multiple studies on various phenylpiperazine derivatives.

Structure Activity Relationship Sar Investigations

Elucidation of Key Structural Features for Biological Activities

The butyrophenone (B1668137) scaffold, exemplified by compounds like haloperidol (B65202), possesses key structural features that are crucial for its biological activity. These include an aromatic system, a carbonyl group, a three-carbon propyl chain, and a tertiary amino group, often incorporated into a cyclic structure like piperazine (B1678402) or piperidine (B6355638). researchgate.net For antipsychotic activity, the presence of a fluorine substituent at the para-position of the phenyl ring attached to the carbonyl group is a significant feature. researchgate.net The tertiary amino nitrogen is considered essential for activity, with its incorporation into a cyclic form, such as a piperazine ring, yielding high potency. researchgate.net

Impact of Substituent Effects on Functional Modulation

Substitutions on the N-phenyl ring of the piperazine moiety have a pronounced effect on the biological activity and receptor selectivity of 4-Phenyl-1-(piperazin-1-yl)butan-1-one analogs. The introduction of various substituents alters the electronic and steric properties of the molecule, thereby influencing its interaction with target receptors.

In a series of N-(4-(4-phenyl piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamides, substitutions on the phenyl ring of the arylpiperazine led to significant changes in binding affinity for the D2 and D3 dopamine (B1211576) receptors. doi.org Electron-withdrawing substituents in the 2-position of the phenyl ring resulted in moderate D2 receptor affinity, while electron-donating groups had mixed effects. doi.org Notably, substitutions at the 4-position of the phenyl ring generally led to a substantial loss in D2 receptor binding, regardless of the electronic nature of the substituent. doi.org

Further studies on indazole and piperazine-based compounds revealed that the introduction of a substituent at the ortho position of the phenyl ring is the most favorable modification for enhancing binding to the dopamine D2 receptor. csic.es Conversely, para positioning of substituents is the least favorable and can lead to a significant decrease in binding affinity. csic.es Replacing the phenyl ring with a heterocyclic system like pyridin-2-yl or pyrimidin-2-yl can maintain moderate activity, but other heterocyclic substitutions can lead to a drastic decrease in activity. csic.es

| Compound/Substituent | Receptor Affinity (Ki, nM) |

| Dopamine D2 Receptor | |

| ortho-substituents | Generally increased affinity |

| para-substituents | Generally decreased affinity |

| Phenyl replaced with Pyridin-2-yl | Maintained moderate activity |

| Phenyl replaced with Cyclohexyl | Loss of affinity |

Modifications to the piperazine nitrogen that is not attached to the butanone chain, as well as variations in the linker connecting this nitrogen to other moieties, significantly impact receptor affinity and selectivity. In a series of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol analogs, it was demonstrated that N-substitution on the piperazine ring can accommodate various substituted indole (B1671886) rings. nih.govnih.gov

Interestingly, the heterocyclic ring does not need to be directly connected to the piperazine ring to maintain high affinity and selectivity for the D3 receptor. nih.govnih.gov Linkers, such as an amide or a methylene (B1212753) group, can be used to connect the piperazine to the heterocyclic moiety without compromising activity. nih.govnih.gov The basicity of the piperazine nitrogen connected to the aromatic moiety is reduced by these substitutions, yet this does not negatively impact affinity for D2/D3 receptors, suggesting limited involvement of this nitrogen in hydrogen bonding or ionic interactions with these receptors. nih.gov

In the context of designing multi-target ligands, the replacement of a piperidine ring in haloperidol with a piperazine moiety resulted in a substantial decrease in affinity for the D2 receptor. nih.gov

The three-carbon (propyl) chain of the butyrophenone is considered optimal for antipsychotic activity. researchgate.netgpatindia.com Lengthening or shortening this chain generally leads to a decrease in activity. researchgate.net The oxidation state of the carbonyl group within this chain is also critical. Replacement of the keto oxygen with sulfur, carbon (methylene), or a hydroxyl group typically decreases the potency of the compound. nih.govgpatindia.com

In SAR studies of haloperidol, reduction of the carbonyl to a methylene group resulted in a 27-fold decrease in binding to the D2 receptor. nih.gov Replacement of the carbonyl group with sulfur or oxygen led to more moderate decreases in D2 receptor affinity. nih.gov However, at the 5HT2A receptor, the sulfur and oxygen analogs displayed increased binding affinity compared to haloperidol. nih.gov

| Modification to Butanone Chain | Effect on D2 Receptor Affinity | Reference |

| Lengthening or shortening the propyl chain | Decreased activity | researchgate.net |

| Reduction of carbonyl to methylene | 27-fold decrease in binding | nih.gov |

| Replacement of carbonyl with sulfur | Moderate decrease in binding | nih.gov |

| Replacement of carbonyl with oxygen | Moderate decrease in binding | nih.gov |

Stereochemical Effects on Activity Profiles

Stereochemistry can play a pivotal role in the biological activity of butyrophenone analogs. In a series of optically pure 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines, the enantiomers with the hydroxyl group in the (S)-configuration were more selective for the dopamine transporter (DAT) over the serotonin (B10506) transporter (SERT) than the corresponding (R)-enantiomers. nih.gov

For analogs of 3-(aminomethyl)tetralones, which share structural similarities with butyrophenones, the beta-configuration of a 3-methyl substituent on a piperidine ring was found to be the more active form for both analgesic and neuroleptic activity. mdpi.com In another study, the separation of enantiomers of a pyrrolidine-containing analog of haloperidol revealed that the (+)-enantiomer was the eutomer (the more active stereoisomer) at D2-like receptors. nih.gov

These findings underscore the importance of stereochemistry in the design of potent and selective ligands, as different stereoisomers can exhibit distinct pharmacological profiles.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are important strategies in medicinal chemistry to discover novel compounds with improved properties. nih.govscispace.com In the context of this compound and related compounds, these strategies have been employed to modify the core structure and explore new chemical space.

One common bioisosteric replacement involves substituting the piperazine ring with other cyclic diamines or related structures. For instance, expanding the piperidine ring of haloperidol to a homopiperidine ring (a seven-membered ring) retained affinity, suggesting that the homopiperidine ring is a bioisostere of the piperidine ring in this context. nih.gov In another example, replacing the piperazine moiety with a 1,4-diazepane (homopiperazine) in a haloperidol analog resulted in a compound with an interesting multi-receptor binding profile. nih.gov

Bioisosteric replacement of the phenyl ring with various heterocyclic rings has also been explored. In some cases, this can lead to compounds with improved selectivity for certain receptor subtypes. nih.gov For example, the synthesis of heterocyclic bioisosteres of a 3-OH-N1-phenylpiperazine dopaminergic template led to the identification of compounds with excellent affinity for the D2 receptor, as well as some D4 selective compounds. nih.gov

Scaffold hopping can also involve more significant structural changes. For instance, a series of heterocyclic butyrophenone analogs were synthesized where the butyrophenone chain was conformationally restricted by its partial incorporation into a cycloalkanone ring fused to a benzene (B151609) or heterocyclic ring. researchgate.net This strategy led to the discovery of very active atypical antipsychotic agents. researchgate.net

| Original Scaffold/Moiety | Bioisosteric Replacement/Scaffold Hop | Effect on Activity/Properties | Reference |

| Piperidine | Homopiperidine | Retained affinity | nih.gov |

| Piperazine | 1,4-Diazepane | Altered multi-receptor binding profile | nih.gov |

| Phenylpiperazine | Indolone and 2-CF3-benzimidazole bioisosteres | Excellent D2 receptor affinity, some D4 selectivity | nih.gov |

| Flexible Butyrophenone Chain | Conformationally restricted within a fused ring system | Led to active atypical antipsychotics | researchgate.net |

Preclinical in Vitro Biological Evaluation Methodologies

Enzyme Inhibition Assays

Direct enzymatic inhibition data for 4-Phenyl-1-(piperazin-1-yl)butan-1-one is not available in the current body of scientific literature. However, the evaluation of structurally similar compounds provides a framework for potential enzymatic interactions.

No studies were found on the direct effects of this compound on cellulose (B213188) biosynthesis. However, a structurally related compound, 2-phenyl-1-[4-(6-(piperidin-1-yl) pyridazin-3-yl) piperazin-1-yl] butan-1-one, referred to as P4B, has been identified as a novel cellulose biosynthesis inhibitor (CBI). nih.gov P4B was discovered through a screening process for molecules that inhibit the growth of Arabidopsis thaliana seedlings. nih.gov

The mechanism of action of P4B appears to be distinct from many other CBIs. Short-term treatment with P4B did not alter the velocity of cellulose synthase complexes (CSCs) but did lead to a reduction in their density within the plasma membrane. nih.gov This effect was not observed in a mutant (cesa3pbr1) that shows resistance to P4B, suggesting that the compound may directly target the cellulose synthase catalytic subunit CESA3 or a related function involved in the delivery of CSCs to the plasma membrane. nih.gov In studies with Arabidopsis seedlings, P4B was shown to reduce cellulose content by 40% to 50% at concentrations of 10 or 40 µM. nih.gov

While there is no specific data for this compound, other phenylpiperazine derivatives have been evaluated for their enzyme-inhibiting properties. For instance, a series of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl) benzamides were synthesized and tested for their ability to inhibit butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. Several of these compounds demonstrated significant inhibitory potential against BChE, with IC50 values in the low micromolar range. The most potent among the tested compounds, N-(4-Ethylphenyl)4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide, exhibited an IC50 value of 0.82 ± 0.001 μM.

Another study on quinazoline (B50416) derivatives containing piperazine (B1678402) moieties showed moderate activity as enzyme inhibitors, among other biological targets. pharmacophorejournal.com These findings suggest that the broader phenylpiperazine scaffold is a viable candidate for the development of various enzyme inhibitors.

Receptor Binding and Functional Assays

Direct receptor binding and functional assay data for this compound are not available. The following sections detail the affinities and efficacies of structurally analogous compounds at various neurotransmitter receptors.

No specific data exists for the binding affinity of this compound at dopamine (B1211576) receptors. However, the N-phenylpiperazine moiety is a well-established pharmacophore that interacts with dopamine receptors, particularly the D2 and D3 subtypes. mdpi.comdoi.org

Studies on a series of N-(4-(4-phenyl piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamides have demonstrated high affinity for the D3 dopamine receptor, with Ki values ranging from 1.4 to 43 nM. mdpi.comdoi.org These compounds also exhibited significant selectivity for the D3 receptor over the D2 receptor, with selectivity ratios ranging from 67 to as high as 4615-fold. mdpi.comdoi.org The functional activity of these compounds has been characterized, with some acting as partial agonists at the D3 receptor. mdpi.com For example, the compound LS-3-134 was found to be a partial agonist at the human D3 dopamine receptor with an efficacy of 35% of the maximum response. mdpi.com

| Compound Class | Dopamine Receptor Subtype | Binding Affinity (Kᵢ) | D₃ vs. D₂ Selectivity |

| 4-thiophene-3-yl-benzamide N-phenylpiperazines | D₃ | 1.4–43 nM | 67–1831-fold |

| 4-thiazolyl-4-ylbenzamide N-piperazine analogs | D₃ | 2.5–31 nM | 73–1390-fold |

| N-(4-(4-phenyl piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamides | D₃ | Varies (sub-nanomolar to nanomolar) | 70.8- to 4615-fold |

This table presents data for analogues of this compound and not the compound itself.

There is no available data on the serotonin (B10506) receptor affinities or reuptake inhibition properties of this compound. The arylpiperazine motif, however, is a common feature in many ligands that target serotonin receptors. nih.govnih.gov

Derivatives of N-phenylpiperazine have been shown to possess high affinity for various serotonin receptor subtypes, including 5-HT1A and 5-HT2A. nih.govnih.gov For instance, certain N-{[2-(4-phenyl-piperazin-1-yl)-ethyl]-phenyl}-2-aryl-2-yl-acetamides and their urea (B33335) analogs have been synthesized and shown to have a strong affinity for both D2 and 5-HT1A receptors. nih.gov The selectivity and affinity of these ligands are highly dependent on their specific structural features. nih.gov

In another study, a series of indazole and piperazine-based compounds were evaluated for their affinity at D₂, 5-HT1A, and 5-HT2A receptors. nih.gov Modifications to the aryl portion of the piperazine moiety significantly influenced the binding affinities for these receptors. nih.gov

| Compound Class | Serotonin Receptor Subtype | Binding Affinity (Kᵢ) |

| N-{[2-(4-phenyl-piperazin-1-yl)-ethyl]-phenyl}-2-aryl-2-yl-acetamides/ureas | 5-HT1A | Varies based on structure |

| Indazole and piperazine derivatives | 5-HT1A, 5-HT2A | Varies based on structure |

This table presents data for analogues of this compound and not the compound itself.

No data is available regarding the interaction of this compound with GABA, histamine (B1213489), or adrenergic receptors. However, studies on various phenylpiperazine derivatives have revealed interactions with these systems.

GABA Receptors: Certain phenylpiperazine derivatives have been shown to act as antagonists at the human α1β2γ2 GABAA receptor. nih.gov For example, 1-(2-chlorophenyl)piperazine (B141456) (2CPP) was found to be a potent antagonist with an IC20 value of 46μM. nih.gov This suggests a potential for some phenylpiperazine compounds to modulate the GABAergic system. nih.gov

Histamine Receptors: The affinity of phenylpiperazine derivatives for histamine receptors has been investigated. For instance, 1-(m-chlorophenyl)piperazine (mCPP) has been shown to have a moderate affinity for histamine H1 receptors, although this is generally lower than its affinity for serotonin and adrenergic receptors. nih.govnih.gov

Adrenergic Receptors: Phenylpiperazine derivatives often exhibit a significant affinity for α-adrenergic receptors. nih.gov For example, mCPP displays an affinity for α2-adrenergic receptors (IC50 = 570 nM) that is comparable to its affinity for serotonin receptors. nih.gov Some analogues of the 5-HT1A antagonist NAN-190, which has a phenylpiperazine core, have been developed to reduce their high affinity for α1-adrenergic receptors while maintaining high affinity for the 5-HT1A receptor. nih.gov

| Neurotransmitter System | Interaction of Phenylpiperazine Analogues |

| GABA | Antagonism at the α1β2γ2 GABAA receptor. nih.gov |

| Histamine | Moderate affinity for H1 receptors. nih.govnih.gov |

| Adrenergic | Significant affinity for α1 and α2-adrenergic receptors. nih.govnih.gov |

This table presents data for analogues of this compound and not the compound itself.

Cellular Assays

Cellular assays are fundamental in preclinical in vitro biological evaluations to determine the effects of a chemical compound on cellular functions and viability. These assays provide critical insights into a compound's potential biological activities, mechanisms of action, and selectivity. For piperazine derivatives, including structures related to this compound, a variety of cellular assays are employed to screen for specific biological effects.

Plant Seedling Growth Inhibition Studies (e.g., Arabidopsis thaliana)

The evaluation of chemical compounds on plant growth provides insights into their potential as herbicides or plant growth regulators. Arabidopsis thaliana is a model organism frequently used for such studies due to its rapid life cycle and well-characterized genetics. Methodologies to assess the impact of piperazine compounds on plant seedlings involve a series of root assays.

In these studies, seedlings of wild-type A. thaliana are treated with various concentrations of the test compound to observe dose-dependent effects on root growth. nih.gov Key parameters measured include the inhibition of primary and lateral root elongation, alterations in the gravitropic response, and changes in root hair development, such as density and length. nih.gov For instance, studies on the piperazine compound 1-[(4-bromophenoxy) acetyl]-4-[(4-fluorophenyl) sulfonyl] piperazine (ASP) revealed that it has clear concentration-dependent inhibitory effects on root growth. nih.gov Furthermore, researchers observe specific phenotypes, such as the promotion of root hair production and growth closer to the root tips. nih.gov To determine if these effects are due to toxicity or a specific biological pathway, propidium (B1200493) iodide (PI) staining can be used to check for cell damage in the root tips. nih.gov

| Parameter | Observation with Piperazine Compound (ASP) | Concentration Range |

| Primary Root Growth | Concentration-dependent inhibition | 1–5 µM |

| Lateral Root Growth | Inhibition | 1–5 µM |

| Gravitropic Response | Retarded | Not specified |

| Root Hair Development | Increased number and length | 1–5 µM |

| Cell Viability (PI Staining) | No detectable damage | Not specified |

This table presents findings for the piperazine compound ASP as an illustrative example of data generated from plant seedling growth inhibition studies. nih.gov

Antimicrobial Activity Evaluation Methods (e.g., against bacterial and fungal strains)

The antimicrobial potential of novel compounds is a significant area of research. For piperazine derivatives, in vitro antimicrobial activity is typically evaluated against a panel of pathogenic microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungal strains (e.g., Aspergillus niger, Aspergillus flavus). haramaya.edu.et

A common initial screening method is the paper disc diffusion method, which provides a qualitative assessment of antimicrobial activity. haramaya.edu.et For quantitative analysis, the microdilution method is used to determine the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. ijcmas.com Further testing can determine the Minimum Bactericidal Concentration (MBC), which is the lowest concentration that results in microbial death. ijcmas.com The efficacy of the test compounds is often compared to standard antimicrobial drugs such as Chloramphenicol for bacteria and Fluconazole or Carbendazim for fungi. haramaya.edu.etnih.gov Studies on various piperazine derivatives have shown promising activity, with some compounds exhibiting MIC values in the low micromolar or µg/mL range against sensitive strains, including methicillin-resistant Staphylococcus aureus (MRSA). ijcmas.comnih.govmdpi.com

| Compound Type | Test Organism | Method | Finding (MIC in µg/mL) |

| Benzimidazole-Piperazine Derivative | Staphylococcus aureus | Microdilution | 6.25 |

| Benzimidazole-Piperazine Derivative | Methicillin-Resistant S. aureus (MRSA) | Microdilution | 6.25 |

| Benzimidazole-Piperazine Derivative | Candida albicans | Microdilution | 3.12 |

| Flavone-Piperazine Derivative | Various Bacteria & Fungi | Microdilution | Potency up to 2.5-fold > Ciprofloxacin/Miconazole at 10 µg/mL |

| N-Phenylpiperazine Derivative | Mycobacterium tuberculosis | Microdilution | 3.64 - 14.5 µM |

This table summarizes findings for various piperazine derivatives to illustrate the data generated from antimicrobial activity evaluations. nih.govnih.govresearchgate.net

Anti-biofilm Activity Assessments

Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced polymeric matrix, which makes them notoriously resistant to conventional antibiotics. mdpi.comnih.gov The assessment of a compound's ability to inhibit or eradicate biofilms is therefore of high therapeutic interest. Methodologies for evaluating anti-biofilm activity are suitable for high-throughput screening in 96-well microplates. nih.gov

A widely used method involves crystal violet (CV) staining to quantify the total adhered biofilm biomass. nih.gov To assess the metabolic activity of the cells within the biofilm, tetrazolium chloride dyes are often used. nih.gov These assays can be designed to measure either the inhibition of biofilm formation (where the compound is added before biofilm initiation) or the eradication of pre-formed biofilms. nih.gov The primary endpoint of these assays is often the Minimal Biofilm Eradication Concentration (MBEC), which is the minimum concentration of a compound required to eradicate the biofilm. mdpi.com Studies on molecules containing a piperazine moiety have demonstrated good anti-biofilm activity against strains like S. aureus, with some compounds showing MBEC values significantly lower than standard agents. researchgate.netmdpi.com

| Compound Class | Target Organism | Parameter Measured | Key Finding |

| Norfloxacin-Thiazolidinedione Hybrid (with piperazine) | Staphylococcus aureus | MBEC (µg × mL⁻¹) | Up to 16 times more active than standard (berberine) |

| N-Phenylpiperazine Derivatives | Staphylococcus aureus ATCC 29123 | Biofilm Formation | Strong antibiofilm activity at concentrations near MIC |

This table presents findings for compounds containing a piperazine moiety to illustrate the data generated from anti-biofilm activity assessments. researchgate.netmdpi.com

Cellular Mechanism of Action Investigations (e.g., microtubule dynamics)

Understanding a compound's cellular mechanism of action is crucial for its development. For compounds that exhibit cytotoxic or anti-proliferative effects, one key target is the microtubule cytoskeleton. Disruption of microtubule dynamics can lead to mitotic arrest and subsequent cell death. nih.gov

The investigation into a compound's effect on microtubule dynamics typically involves several cellular assays. Cancer cell lines, such as HeLaM, are treated with the compound, and the cells are analyzed for mitotic arrest. nih.gov A key technique is immunofluorescence microscopy using antibodies specific to tubulin, which allows for the direct visualization of the mitotic spindle. nih.gov The observed spindle morphologies are then categorized and quantified into distinct phenotypes, such as normal bipolar, monopolar, multipolar, or collapsed spindles, to assess the compound's impact. nih.gov In addition to cell-based assays, the direct effect of a compound on tubulin can be measured through in vitro tubulin polymerization studies. These biochemical assays show whether the compound inhibits or enhances the rate and extent of microtubule polymerization. nih.gov Docking studies may also be employed to identify potential binding sites on tubulin, such as the colchicine (B1669291) site. nih.gov

| Mitotic Spindle Phenotype | Description |

| Normal Bipolar | A spindle with two distinct poles, correctly aligned for chromosome segregation. |

| Monopolar | A spindle with only one pole, from which microtubules radiate. |

| Multipolar | A spindle with more than two poles, leading to improper chromosome segregation. |

| Collapsed Spindle | A disorganized mass of microtubules, indicating a dramatic disassembly of the spindle structure. |

This table describes the mitotic spindle phenotypes that are quantified to assess the effects of compounds on microtubule dynamics. nih.gov

Chemical Reactivity and Stability Studies

Nucleophilic and Electrophilic Reactivity of the Piperazine (B1678402) and Phenyl Moieties

The presence of both a secondary amine within the piperazine ring and an aromatic phenyl group endows 4-Phenyl-1-(piperazin-1-yl)butan-1-one with dual reactivity, capable of participating in both nucleophilic and electrophilic reactions.

The piperazine moiety, specifically the nitrogen atom not attached to the acyl group, possesses a lone pair of electrons, rendering it nucleophilic. However, the electron-withdrawing effect of the adjacent carbonyl group diminishes the nucleophilicity of this nitrogen compared to unsubstituted piperazine. This deactivation means that while it can still partake in nucleophilic reactions, such as alkylation or acylation, more forcing conditions may be required. The reactivity of this nitrogen is a key factor in the synthesis of more complex derivatives.

Conversely, the phenyl group is susceptible to electrophilic aromatic substitution reactions. The 4-phenylbutanoyl group attached to the piperazine nitrogen is considered a deactivating group, directing incoming electrophiles primarily to the meta position of the phenyl ring. This is due to the electron-withdrawing nature of the carbonyl group, which reduces the electron density of the aromatic ring, making it less reactive towards electrophiles than benzene (B151609). Standard electrophilic substitution reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions can be carried out, though they may require harsher conditions compared to activated aromatic systems.

| Moiety | Reaction Type | Predicted Reactivity | Governing Factors |

|---|---|---|---|

| Piperazine (Secondary Amine) | Nucleophilic | Moderately Nucleophilic | Electron-withdrawing effect of the adjacent carbonyl group reduces the basicity and nucleophilicity of the secondary amine compared to unsubstituted piperazine. |

| Phenyl Ring | Electrophilic Aromatic Substitution | Deactivated | The acyl group attached to the piperazine ring acts as a deactivating group, directing electrophilic attack to the meta-positions. |

Oxidative and Reductive Stability Assessments

The stability of this compound towards oxidation and reduction is a critical parameter for its storage and handling.

Oxidative Stability: The piperazine ring is generally the most susceptible part of the molecule to oxidation. Studies on similar piperazine derivatives have shown that oxidation can lead to the formation of various degradation products, including N-oxides and ring-opened byproducts. For instance, the oxidation of an antifungal agent, SCH 56592, which also contains a piperazine ring, was found to occur primarily at this moiety. nih.gov Kinetic studies on the oxidation of piperazine and its simple alkyl derivatives by bromamine-T in an acidic medium have demonstrated that the reaction is first-order with respect to both the oxidant and the piperazine. scirp.orgresearchgate.net The presence of electron-donating groups on the piperazine nitrogen was found to enhance the reaction rate. scirp.org While specific data for this compound is not available, it can be inferred that the piperazine ring is the likely site of oxidative degradation.

Reductive Stability: The amide bond in this compound can be susceptible to reduction. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the amide to an amine, yielding 1-(4-phenylbutyl)piperazine. Milder reducing agents, such as sodium borohydride (B1222165), are generally not reactive enough to reduce amides. The phenyl group is generally stable to most reducing conditions, unless harsh catalytic hydrogenation is employed, which could reduce it to a cyclohexyl ring.

| Condition | Susceptible Moiety | Potential Products | Notes |

|---|---|---|---|

| Oxidation | Piperazine Ring | N-oxides, ring-opened products | The secondary amine of the piperazine ring is the most likely site of initial oxidation. |

| Reduction (Strong Reducing Agents, e.g., LiAlH₄) | Amide Carbonyl | 1-(4-phenylbutyl)piperazine | Milder reducing agents are unlikely to affect the amide bond. |

| Reduction (Catalytic Hydrogenation) | Phenyl Ring | 1-(4-cyclohexylbutanoyl)piperazine | Requires forcing conditions (high pressure and temperature). |

Hydrolytic Stability of the Amide Bond

The amide bond in this compound is subject to hydrolysis, a reaction that cleaves the bond to yield 4-phenylbutanoic acid and piperazine. The rate of this hydrolysis is highly dependent on pH and temperature.

Amide hydrolysis can be catalyzed by both acid and base. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. Under basic conditions, the hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon.

A study on the hydrolysis of a structurally related imide, (+)-1,2-bis-(3,5-dioxopiperazin-1-yl)propane, revealed a bell-shaped pH-rate profile in the acidic to neutral range. nih.gov This suggests a complex mechanism where the rate-determining step may change with pH. nih.gov For many amides, the hydrolysis rate is slowest in the neutral pH range and increases at both acidic and basic pH. It is expected that the amide bond in this compound would exhibit similar pH-dependent stability.

| pH Range | Catalysis | Relative Rate of Hydrolysis | Primary Hydrolysis Products |

|---|---|---|---|

| Acidic (pH < 7) | Acid-catalyzed | Increased | 4-Phenylbutanoic acid and Piperazine hydrochloride |

| Neutral (pH ≈ 7) | Uncatalyzed | Minimal | 4-Phenylbutanoic acid and Piperazine |

| Basic (pH > 7) | Base-catalyzed | Increased | Salt of 4-Phenylbutanoic acid and Piperazine |

Reaction Kinetics and Mechanisms

Detailed kinetic studies specifically on this compound are not extensively reported in the literature. However, insights can be drawn from studies of similar compounds.

The kinetics of nucleophilic substitution reactions involving piperazine have been investigated. For example, the reaction of methyl 2,4-dichloro-3,5-dinitrobenzoate with piperazine was found to follow second-order kinetics. The thermodynamic parameters of this reaction indicated that it is not amine-catalyzed and is highly dependent on the nature of the solvent and the amine.

The mechanism of oxidation of piperazines has also been a subject of study. The oxidation of piperazine by bromamine-T in an acidic medium was found to proceed via a mechanism that is first-order in both the oxidant and the piperazine, and shows an inverse fractional-order dependence on the hydrogen ion concentration. scirp.orgresearchgate.net A proposed mechanism involves the formation of an intermediate complex between the protonated piperazine and the oxidizing species, followed by a rate-determining step to yield the products. scirp.org

For the hydrolysis of the amide bond, the mechanism typically involves a nucleophilic acyl substitution pathway. In both acid- and base-catalyzed hydrolysis, a tetrahedral intermediate is formed, which then collapses to give the final products. The rate-determining step can be either the formation or the breakdown of this tetrahedral intermediate, depending on the specific reaction conditions and the structure of the amide.

Future Research Directions and Translational Perspectives

Design of Next-Generation Analogues

The development of next-generation analogues of 4-Phenyl-1-(piperazin-1-yl)butan-1-one will be guided by established structure-activity relationships (SAR) within the broader phenylpiperazine class. The goal is to optimize potency, selectivity, and pharmacokinetic properties.

Systematic modifications can be explored on different parts of the molecule:

Phenyl Ring Substitution: The introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) on the phenyl ring can significantly influence binding affinity and selectivity for different receptors. For instance, studies on N-(4-(4-phenylpiperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamides have shown that substitutions on the phenyl ring of the aryl piperazine (B1678402) moiety can dramatically impact selectivity between dopamine (B1211576) D2 and D3 receptors. Similarly, halogen substitutions on the phenyl ring have been shown to be essential for the inhibitory effects of certain analogues on equilibrative nucleoside transporters (ENTs). frontiersin.orgpolyu.edu.hk

Piperazine Ring Modifications: The piperazine core is a critical component that can be modified to fine-tune activity. Bioisosteric replacement of the piperazine ring with other cyclic amines, such as piperidine (B6355638), has been explored to improve metabolic stability and alter receptor binding profiles. nih.gov Furthermore, substitutions on the second nitrogen of the piperazine ring are a common strategy to introduce diversity and modulate pharmacological effects, as seen in the development of selective estrogen receptor modulators and 5-HT7 receptor antagonists. mdpi.comresearchgate.net

Acyl Chain Alterations: The length and nature of the butan-1-one chain can be altered. Shortening, lengthening, or introducing rigidity to this linker can affect how the molecule fits into a target's binding pocket. Acyl piperazines are a known class of µ-opioid receptor agonists, and modifications to the acyl group are known to retain or modify this activity. service.gov.uk